1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine
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Overview
Description
1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging and materials science.
Pyrazolo[3,4-d]pyrimidines: Investigated for their potential as CDK2 inhibitors in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Explored for their biological activities and potential therapeutic applications.
Uniqueness
1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine stands out due to its unique combination of structural features and diverse biological activities
Properties
Molecular Formula |
C23H22ClN5 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C23H22ClN5/c1-17-2-8-20(9-3-17)27-12-14-28(15-13-27)23-22-16-21(26-29(22)11-10-25-23)18-4-6-19(24)7-5-18/h2-11,16H,12-15H2,1H3 |
InChI Key |
UJWQMHORCPGNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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